molecular formula C19H20N2O4 B2983535 methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448076-10-5

methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2983535
CAS No.: 1448076-10-5
M. Wt: 340.379
InChI Key: ADGDJBSQGGZUSB-UHFFFAOYSA-N
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Description

Methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound belonging to the isoquinoline class. Isoquinolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with isoquinoline derivatives and phenoxyacetic acid.

  • Reaction Steps: The process involves multiple steps, including acylation, reduction, and esterification.

  • Conditions: Reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may use batch processes for smaller-scale production or continuous processes for large-scale manufacturing.

  • Catalysts and Solvents: Specific catalysts and solvents are employed to optimize yield and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound into various oxidized forms.

  • Reduction: Reduction reactions can reduce the compound to simpler forms.

  • Substitution: Substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties in drug development. Industry: It can be used in the production of various chemical products and materials.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

  • Receptor Binding: It may bind to receptors, altering cellular responses.

  • Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Isoquinoline Derivatives: Other isoquinoline derivatives with similar structures.

  • Phenoxyacetic Acid Derivatives: Compounds derived from phenoxyacetic acid.

Uniqueness:

  • Structural Complexity: The presence of multiple functional groups and rings makes it unique.

  • Biological Activity: Its specific biological activities may differ from those of similar compounds.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

methyl 7-[(2-phenoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)21-10-9-14-7-8-16(11-15(14)12-21)20-18(22)13-25-17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDJBSQGGZUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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